molecular formula C9H7NO B1418103 7-Hydroxyquinoline CAS No. 580-20-1

7-Hydroxyquinoline

Cat. No. B1418103
CAS RN: 580-20-1
M. Wt: 145.16 g/mol
InChI Key: XCRPPAPDRUBKRJ-UHFFFAOYSA-N
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Description

7-Hydroxyquinoline is an organic compound and a derivative of quinoline. It’s a heterocyclic compound that consists of a benzene ring fused to a pyridine ring . It’s used as a pharmaceutical intermediate .


Synthesis Analysis

The synthesis of quinoline and its hydrogenated derivatives from α,β-unsaturated aldehydes has been summarized . The review highlights the advances in this area over the past 15 years. Particular attention is focused on the use of catalytic systems, synthetic advantages, and mechanistic aspects of the reactions .


Molecular Structure Analysis

The empirical formula of 7-Hydroxyquinoline is C9H7NO . The molecular weight is 145.16 . The SMILES string representation is Oc1ccc2cccnc2c1 .


Chemical Reactions Analysis

The presence of the double ring structure and a heteroatom (N) in molecules of quinolines allows these compounds to be employed in various transformations . For example, alkylation by alkyl halides, thiolation by aryl/alkyl/heteroaryl thiols and diselenides, ring contraction to indole derivatives, annulation with additional cycles .


Physical And Chemical Properties Analysis

7-Hydroxyquinoline is a white solid that appears like pale crystalline needles . It’s an extremely flammable compound . It’s insoluble in water but soluble in other organic solvents like benzene, chloroform, ethanol, and acetone .

Scientific Research Applications

Optical Switching Applications

7-Hydroxyquinoline (7-HQ) exhibits an excited state proton transfer (ESPT) effect, making it a potential material for optical switching. This switching relies on the ESPT effect, which is influenced by intermolecular hydrogen bonds with solvents. In a study, 7-HQ demonstrated ESPT effects under certain conditions, suggesting its potential use in all-optical switching applications (Guo et al., 2006).

Nonlinear Optical Properties

Research has shown that 7-HQ possesses nonlinear transmission properties, particularly under certain light wavelengths. This property originates from the nonlinearity of anion and cation formed in the excited state proton transfer process, making 7-HQ a candidate for ultrafast optical amplitude limit materials (Dong et al., 2000).

Fluorescent Probes

7-Hydroxyquinoline has been used in creating fluorescent probes for biological applications. A study developed a new probe based on 7-HQ's structure, exhibiting high selectivity and sensitivity for Zn(2+) ions, making it useful for two-photon imaging in living cells (Chen et al., 2009).

Photophysical Behavior in Polymeric Matrices

The behavior of 7-HQ in various polymeric matrices was studied, revealing insights into ground and excited state tautomerization. These studies are significant in understanding the interaction of 7-HQ with different environments, potentially guiding its applications in material science and bioimaging (Mehata et al., 2002).

Proton Transfer Mechanisms

Several studies have focused on the proton transfer dynamics of 7-HQ, particularly in different solvents and conditions. These investigations provide valuable insights into the molecular mechanisms underlying 7-HQ's behavior in various environments, which is crucial for its application in chemical sensors and other analytical tools (Bhattacharya & Samanta, 2008).

Safety And Hazards

7-Hydroxyquinoline is considered hazardous. It’s harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation . It may cause respiratory irritation .

Future Directions

Compounds containing the 7-Hydroxyquinoline moiety have huge therapeutic value and can act as potential building blocks for various pharmacologically active scaffolds . In addition, several described compounds could act as leads for the development of drugs against numerous diseases including cancer .

properties

IUPAC Name

quinolin-7-ol
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InChI

InChI=1S/C9H7NO/c11-8-4-3-7-2-1-5-10-9(7)6-8/h1-6,11H
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InChI Key

XCRPPAPDRUBKRJ-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C1=CC2=C(C=C(C=C2)O)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO
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DSSTOX Substance ID

DTXSID7060380, DTXSID001316496
Record name 7-Quinolinol
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Molecular Weight

145.16 g/mol
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Physical Description

Light beige powder; [Spectrum MSDS]
Record name 7-Quinolinol
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Vapor Pressure

0.00033 [mmHg]
Record name 7-Quinolinol
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Product Name

7-Hydroxyquinoline

CAS RN

580-20-1, 81123-52-6
Record name 7-Hydroxyquinoline
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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